molecular formula C10H6BrClN2O B1335419 5-Bromo-2-(4-chlorophenoxy)pyrimidine CAS No. 887430-82-2

5-Bromo-2-(4-chlorophenoxy)pyrimidine

Cat. No.: B1335419
CAS No.: 887430-82-2
M. Wt: 285.52 g/mol
InChI Key: QMUBZNPFNHJZFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenoxy)pyrimidine is an organic compound with the molecular formula C10H6BrClN2O. It is a pyrimidine derivative that features both bromine and chlorine substituents, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-chlorophenoxy)pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use .

Properties

IUPAC Name

5-bromo-2-(4-chlorophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUBZNPFNHJZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405591
Record name 5-bromo-2-(4-chlorophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887430-82-2
Record name 5-bromo-2-(4-chlorophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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